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Compound of Interest

Compound Name: CDK8/19-IN-51

Cat. No.: B1192480

Get Quote

Executive Summary & Compound Profile
CDK8/19-IN-51 (CAS: 1860885-61-5) is a highly selective, orally bioavailable small-molecule

inhibitor targeting the ATP-binding pocket of CDK8 and its paralog CDK19. Unlike pan-CDK

inhibitors (e.g., flavopiridol), CDK8/19-IN-51 does not induce cell cycle arrest directly but rather

modulates transcriptional reprogramming via the Mediator complex.
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Parameter Value Clinical Relevance

Molecular Weight 414.46 g/mol
Small molecule, favorable for

membrane permeability.

IC50 (Cell-free)
CDK8: ~5.1 nM CDK19: ~5.6

nM

High potency requires precise

low-dose handling to avoid off-

target toxicity.

Primary Target Mediator Kinase Module

Regulates super-enhancer-

driven oncogenes (e.g., MYC,

WNT pathway).

Key Biomarker STAT1 pS727

Phosphorylation of STAT1 at

Ser727 is the direct

downstream readout of CDK8

activity.

Formulation Strategy for In Vivo Delivery
As a research-grade probe, CDK8/19-IN-51 is lipophilic. Poor formulation leads to precipitation

in the gut, resulting in high inter-animal variability. Do not use 100% DMSO.

Recommended Vehicle System
The following vehicle maximizes oral bioavailability (

) while minimizing vehicle-induced gastrointestinal toxicity.

Vehicle Composition:

5% DMSO (Solubilizer)

40% PEG 400 (Co-solvent)

5% Tween 80 (Surfactant)

50% Saline (0.9% NaCl) or ddH2O (Diluent)
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Preparation Protocol (Step-by-Step)
Weighing: Calculate the total mass required.

Example: For 10 mice (25g each) at 20 mg/kg dose = 0.5 mg/mouse. Total = 5 mg + 20%

overage = 6 mg.

Primary Solubilization: Dissolve CDK8/19-IN-51 powder in 100% of the calculated DMSO

volume. Vortex/sonicate until the solution is perfectly clear (amber/yellow tint is normal).

Co-solvent Addition: Add the PEG 400 and Tween 80 to the DMSO solution. Vortex

vigorously for 30 seconds.

Aqueous Phase: Slowly add the Saline/Water dropwise while vortexing.

Critical Checkpoint: If the solution turns milky white (precipitation), sonicate at 37°C for 5-

10 minutes. If turbidity persists, the compound is not dissolved; do not dose.

Storage: Prepare fresh daily. Do not store formulated compound >24 hours.

Dose Selection & Experimental Design
The "Therapeutic Window" Logic
CDK8 inhibition is generally well-tolerated in adults, but high doses can cause gastrointestinal

toxicity due to CDK8/19's role in intestinal lineage specification.

Recommended Starting Dose:10 mg/kg to 20 mg/kg (Oral Gavage - PO) Frequency:QD (Once

Daily)

Why 10-20 mg/kg? Based on structural analogs (e.g., CCT251921) and the nanomolar

potency (IC50 ~5 nM), a dose of 10-20 mg/kg typically achieves plasma concentrations

exceeding the cellular IC90 for 6-8 hours, sufficient to suppress transcriptional

reprogramming without inducing severe weight loss.

Experimental Groups (Efficacy Study)
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Group N Treatment Dose Route/Freq Purpose

G1 8
Vehicle

Control
N/A PO, QD

Baseline

tumor growth.

G2 8
CDK8/19-IN-

51
10 mg/kg PO, QD

Efficacy at

Minimum

Effective

Dose (MED).

G3 8
CDK8/19-IN-

51
20 mg/kg PO, QD

Efficacy at

Maximum

Tolerated

Dose (MTD).

G4 5
Positive

Control

(Model

dependent)
-

Validates

model

sensitivity.

Pharmacodynamic (PD) Validation Protocol
Trustworthiness Rule: Never assume the drug is working solely based on tumor volume. You

must validate target engagement using the STAT1 pS727 biomarker.

Protocol: In Vivo Target Engagement
Objective: Confirm CDK8/19-IN-51 inhibits STAT1 phosphorylation in the tumor or surrogate

tissue (spleen/colon).

Dosing: Administer a single dose (20 mg/kg) to tumor-bearing mice (n=3).

Harvest: Euthanize animals at 3 hours and 6 hours post-dose.

Tissue Processing:

Rapidly resect tumor and spleen.

Snap-freeze in liquid nitrogen (for Western Blot) or fix in 10% neutral buffered formalin (for

IHC).
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Western Blot Analysis:

Primary Antibody: Anti-Phospho-Stat1 (Ser727). Note: Do not confuse with Tyr701

(JAK/STAT pathway).

Control Antibody: Total STAT1 and GAPDH.

Success Criteria: >80% reduction in pS727 signal relative to Vehicle control.

Mechanistic Visualization
The following diagram illustrates the mechanism of action and the experimental workflow for

validating CDK8/19-IN-51.

Mediator Complex Mechanism

Experimental Workflow

CDK8/19
(Kinase Module)

Mediator Complex
(Core)

Associates

STAT1
(Substrate)Phosphorylates S727

RNA Polymerase IIRecruits/RegulatesCDK8/19-IN-51
(Inhibitor)

Inhibits (IC50 ~5nM)

Formulation:
5% DMSO/40% PEG400

Input

pSTAT1 (S727)
(Active Transcriptional Driver)

Activation Oncogenic Transcription
(MYC, WNT Targets)

Promotes

Readout:
Western Blot (pS727)

Biomarker

Oral Gavage
10-20 mg/kg QD

Harvest Tissue
(3-6h Post-Dose)

Click to download full resolution via product page

Figure 1: Mechanism of Action of CDK8/19-IN-51 and the critical path for in vivo validation via

the STAT1 pS727 biomarker.

Safety & Toxicity Monitoring
CDK8/19 inhibition is distinct from cell-cycle CDKs (CDK1/2/4/6). You will not see immediate

myelosuppression (neutropenia). Instead, monitor for "Mediator-associated" toxicity:

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1192480/docs?utm_src=pdf-body#technical-guide-in-vivo-application-of-cdk8-19-in-51
https://www.benchchem.com/product/b1192480/docs?utm_src=pdf-body-img#technical-guide-in-vivo-application-of-cdk8-19-in-51
https://www.benchchem.com/product/b1192480/docs?utm_src=pdf-body#technical-guide-in-vivo-application-of-cdk8-19-in-51
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192480?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Body Weight: Weigh daily. >15% loss requires dose holiday.

Gastrointestinal Health: Monitor for diarrhea or distended abdomen. CDK8 regulates

intestinal differentiation; sustained high-dose inhibition can cause goblet cell depletion.

Bone Health: Long-term (>4 weeks) inhibition may affect bone density in juvenile mice; use

adult mice (>8 weeks) for efficacy studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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